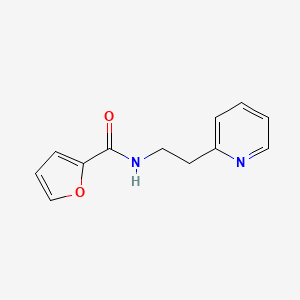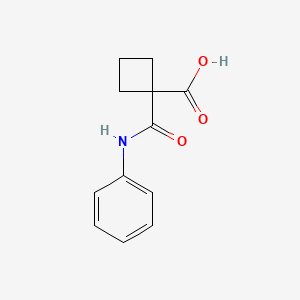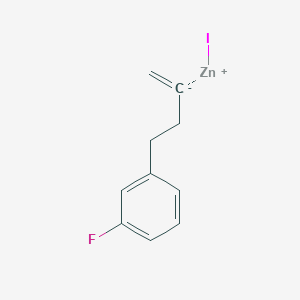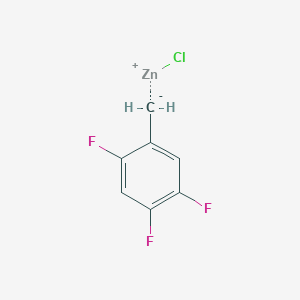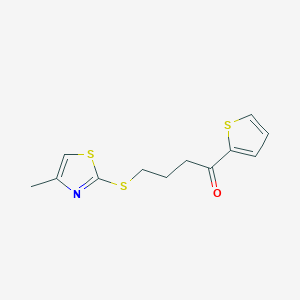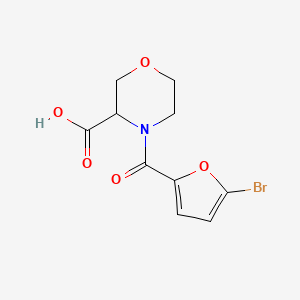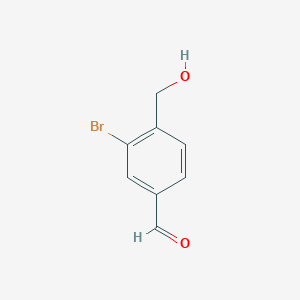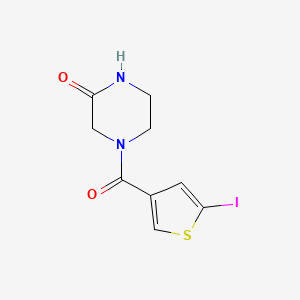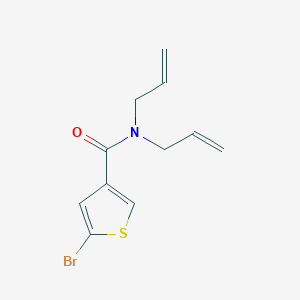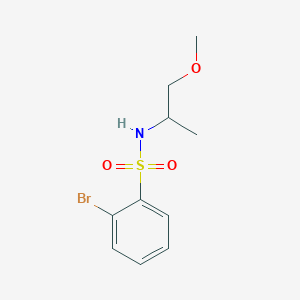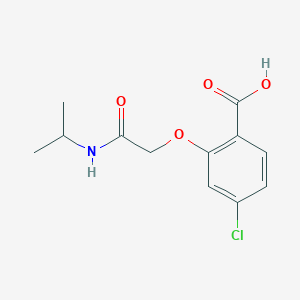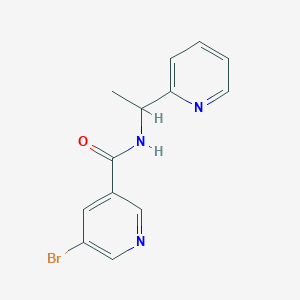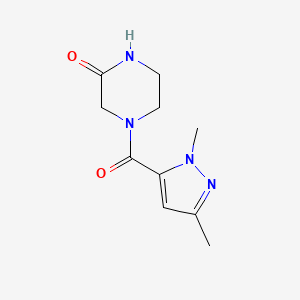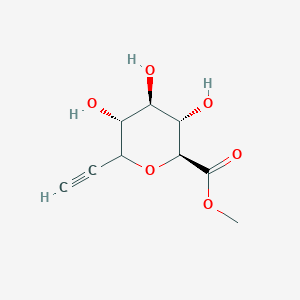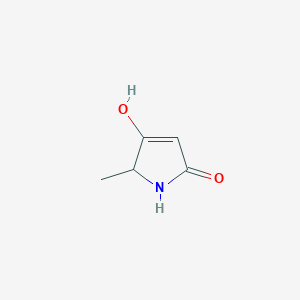
4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group at the 4-position and a methyl group at the 5-position. Pyrrolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of 3-cyanoketones under basic conditions. A common method includes the base-assisted cyclization of 3-cyanoketones, which allows for the efficient assembly of the pyrrolone core . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines .
Industrial Production Methods: Industrial production of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one often employs scalable synthetic routes that ensure high yield and purity. One such method involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .
化学反应分析
Types of Reactions: 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrrolones.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-oxo-5-methyl-1,5-dihydro-2H-pyrrol-2-one.
Reduction: Formation of 4-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one derivatives.
Substitution: Formation of various substituted pyrrolones depending on the electrophile used.
科学研究应用
4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position and the methyl group at the 5-position play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways involved in cell growth and proliferation .
相似化合物的比较
4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other pyrrolone derivatives:
Similar Compounds: 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness: The presence of both hydroxyl and methyl groups in 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical and biological properties, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
3-hydroxy-2-methyl-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-4(7)2-5(8)6-3/h2-3,7H,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWGZQXIRQEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
